molecular formula C22H21NO5 B13545240 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid

Cat. No.: B13545240
M. Wt: 379.4 g/mol
InChI Key: VZAOMMLFHGMQFR-UHFFFAOYSA-N
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Description

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with the Fmoc group, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions to occur. The compound’s bicyclic structure provides stability and unique reactivity, making it valuable in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C22H21NO5/c24-20(25)22-11-14(9-10-28-22)23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)

InChI Key

VZAOMMLFHGMQFR-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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